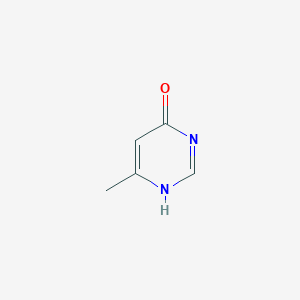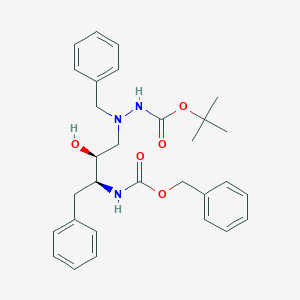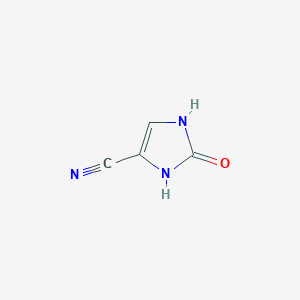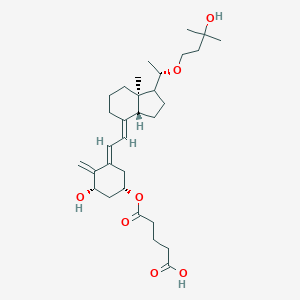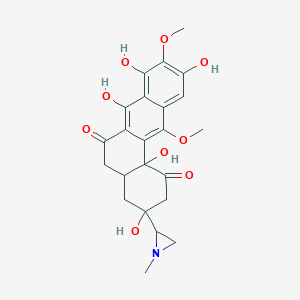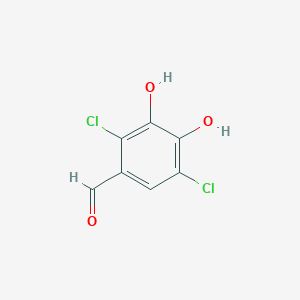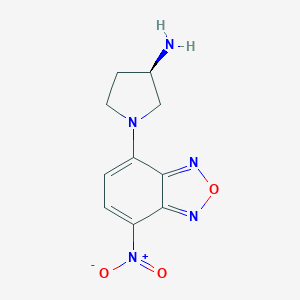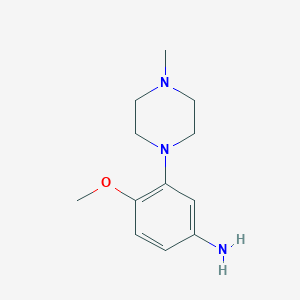
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline
Overview
Description
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPMPA is a derivative of aniline that contains a methoxy group and a piperazine ring. This compound has been shown to exhibit various biochemical and physiological effects, making it an important target for future research.
Scientific Research Applications
Kinase Inhibition
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline and its analogs have been studied for their potent inhibitory activity against Src kinase. Boschelli et al. (2001) reported that analogs of this compound showed significant inhibition of Src kinase activity and Src-mediated cell proliferation. The study highlighted the effectiveness of these compounds in enzymatic assays and in inhibiting tumor growth in xenograft models (Boschelli et al., 2001). Another study by Boschelli et al. (2007) identified SKS-927, a related compound, as a potent Src inhibitor, emphasizing the therapeutic potential of these molecules in cancer treatment (Boschelli et al., 2007).
Antimicrobial Applications
Yolal et al. (2012) investigated a molecule closely related to 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline for its antimicrobial properties. Their findings revealed high anti-Mycobacterium smegmatis activity, suggesting potential use in addressing certain bacterial infections (Yolal et al., 2012).
Cancer Research and Drug Development
The compound and its derivatives have been explored in cancer research and drug development. Gul et al. (2019) synthesized new Mannich bases with piperazines, including compounds related to 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, and evaluated them for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds showed high potency and selectivity, suggesting their potential as lead compounds for further drug development (Gul et al., 2019).
Synthesis and Application in Chemistry
In the field of chemistry, the synthesis and applications of molecules related to 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline are of interest. Koroleva et al. (2011) synthesized new amides of the N-methylpiperazine series, demonstrating the versatility and utility of these compounds in chemical synthesis (Koroleva et al., 2011).
properties
IUPAC Name |
4-methoxy-3-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRREPRVBZRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438226 | |
| Record name | 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
148546-78-5 | |
| Record name | 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
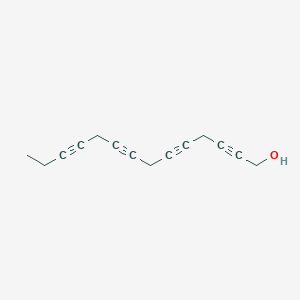
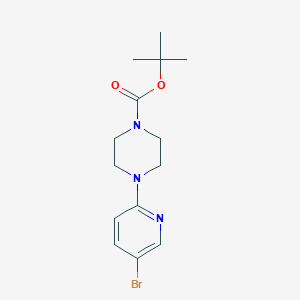
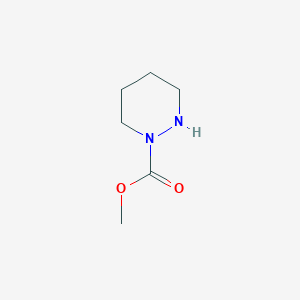
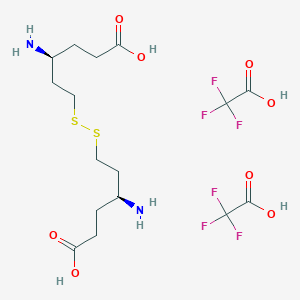
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
